Balsoxine

Descripción

Balsoxine (6-(benzyloxy)hexan-1-amine, CAS 108296-16-8) is an organic compound characterized by a hexane backbone substituted with a benzyloxy group at the sixth carbon and an amine group at the first position. Its structure confers both lipophilic (benzyloxy) and hydrophilic (amine) properties, making it a versatile intermediate in pharmaceutical synthesis and agrochemical applications.

Propiedades

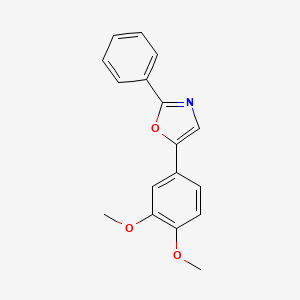

Número CAS |

70216-32-9 |

|---|---|

Fórmula molecular |

C17H15NO3 |

Peso molecular |

281.3 g/mol |

Nombre IUPAC |

5-(3,4-dimethoxyphenyl)-2-phenyl-1,3-oxazole |

InChI |

InChI=1S/C17H15NO3/c1-19-14-9-8-13(10-15(14)20-2)16-11-18-17(21-16)12-6-4-3-5-7-12/h3-11H,1-2H3 |

Clave InChI |

VABIMQUXFWWAPI-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3)OC |

SMILES canónico |

COC1=C(C=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogs

The following compounds share the 6-(benzyloxy)hexane backbone but differ in functional groups, leading to distinct chemical and industrial profiles:

Key Differences :

- Reactivity : Balsoxine’s amine group enables nucleophilic substitution reactions, whereas the sulfonyl chloride derivative participates in electrophilic substitutions. The indoline-dione’s rigid heterocyclic structure may enhance binding affinity in biological systems.

- Applications : Balsoxine is favored in amine-based drug synthesis (e.g., antihistamines), while sulfonyl chloride derivatives are precursors to sulfonamide antibiotics. The indoline-dione’s bioactivity is under exploration for anticancer agents .

Functional Analogs

Compounds with similar applications but divergent structures include:

- Phosmet (CAS 732-11-6): An organophosphate pesticide with a benzyloxy-like moiety. Unlike Balsoxine, it exhibits acetylcholinesterase inhibition, highlighting functional diversity within benzyloxy-containing compounds .

- 6-(Benzyloxy)pyridine-2-carboxylic acid (CAS 149744-21-8): Used in metal-organic frameworks (MOFs) due to its carboxylate group, contrasting with Balsoxine’s amine-driven roles .

Research Findings and Analytical Challenges

Industrial Production

Analytical Considerations

Chemical analysis of these compounds faces challenges:

- Extraction Complexity: Benzyloxy groups may require specialized extraction protocols to avoid degradation, as noted in Guidance on Requirements for Substances in Articles .

- Quantification : LC-MS methods are preferred for Balsoxine due to its polar nature, whereas GC-MS suits sulfonyl chloride derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.